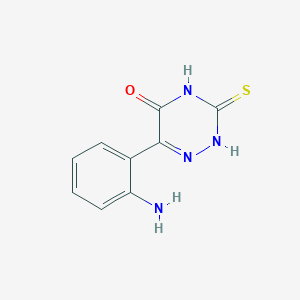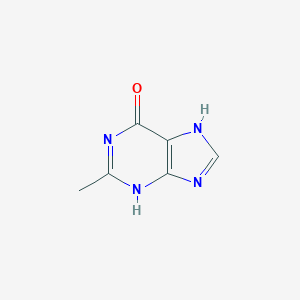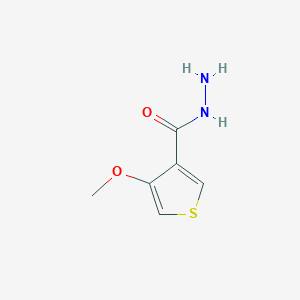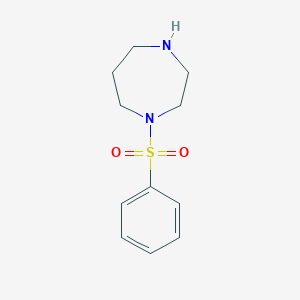
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one
Vue d'ensemble
Description
The compound “6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one” is a complex organic molecule. It contains an aminophenyl group, a mercapto group, and a triazinone group . These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of chemical bonds present .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. They often involve changes in the structure of the molecule, such as the formation or breaking of chemical bonds . The specific reactions that “6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one” undergoes would depend on its molecular structure and the conditions under which it is studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one” can be analyzed using a variety of techniques. These might include measuring its melting point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Microwave-Assisted Synthesis for Pharmacological Applications
A study detailed a rapid, efficient, and solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation. This process facilitated the creation of new fused heterobicyclic nitrogen systems with potential pharmacological activity, including anticancer agents against different cancer cell lines Saad, Youssef, & Mosselhi, 2011.
Antibacterial Agents Synthesis
Another study focused on synthesizing fluorine-containing thiadiazolotriazinones as potential antibacterial agents. Compounds derived from 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones showed promising antibacterial activity in preliminary screenings Holla, Bhat, & Shetty, 2003.
Novel Tetrazepine Derivatives Synthesis
Research into the conversion of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one to various novel derivatives, including tetrazepines, has been documented. These synthetic pathways highlight the compound's versatility as a precursor for developing new chemical entities with potential biological activity Vahedi, Rajabzadeh, & Farvandi, 2010.
Anticancer Activity Studies
A particular focus has been placed on the synthesis of derivatives with anticancer properties. For instance, the reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates and aryl isothiocyanates yielded compounds exhibiting pronounced cytostatic activity against various cancer cell lines Voskoboynik, Shishkina, & Kovalenko, 2018.
Antimicrobial and Antitumor Activities
Further studies have demonstrated the compound's utility in synthesizing new biologically active molecules with antimicrobial and antitumor activities. These efforts highlight the potential of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one as a cornerstone for developing therapeutics Holla et al., 1998; Holla et al., 1999.
Mécanisme D'action
Target of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
Based on the studies of related compounds, it can be inferred that the compound may exhibit a membrane perturbing as well as intracellular mode of action . This suggests that the compound interacts with the bacterial cell membrane, causing permeabilization and disruption of essential cellular processes.
Biochemical Pathways
It can be inferred from related studies that the compound likely interferes with essential bacterial cellular processes, leading to cell death .
Result of Action
The compound 6-(2-Aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one likely exhibits antibacterial activity, as suggested by studies on related compounds . The compound’s interaction with the bacterial cell membrane and intracellular targets likely results in cell death.
Safety and Hazards
Orientations Futures
The future directions for research on a compound like “6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one” would depend on the results of initial studies. If the compound shows promising properties, it might be studied further for potential applications in fields such as medicine, materials science, or chemical synthesis .
Propriétés
IUPAC Name |
6-(2-aminophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-6-4-2-1-3-5(6)7-8(14)11-9(15)13-12-7/h1-4H,10H2,(H2,11,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQIBJNEKJDVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351925 | |
| Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27161-64-4 | |
| Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)





![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)



